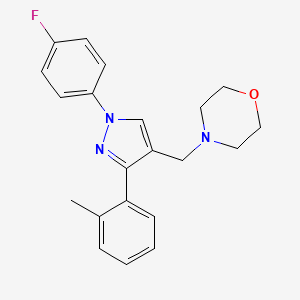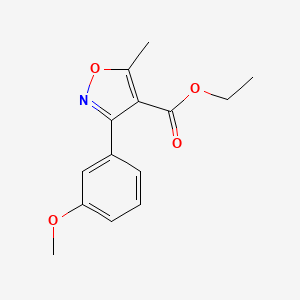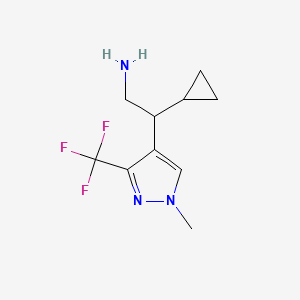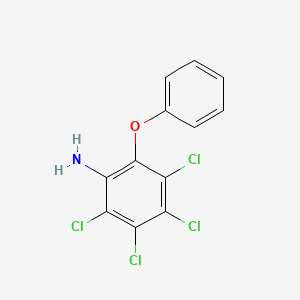
2,3,4,5-Tetrachloro-6-phenoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,5-Tetrachloro-6-phenoxyaniline is an organic compound characterized by the presence of four chlorine atoms and a phenoxy group attached to an aniline core. This compound is part of the broader class of chlorinated anilines, which are known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrachloro-6-phenoxyaniline typically involves the chlorination of phenoxyaniline under controlled conditions. One common method includes the reaction of aniline with a chlorinating agent such as sulfuryl chloride in the presence of an inert organic solvent like chlorobenzene. The reaction is carried out at elevated temperatures to ensure complete chlorination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The crude product is often purified through recrystallization or other separation techniques to obtain the final compound .
Análisis De Reacciones Químicas
Types of Reactions
2,3,4,5-Tetrachloro-6-phenoxyaniline undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions are common, where chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: DDQ, molecular oxygen.
Reducing Agents: Lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic reagents.
Major Products Formed
The major products formed from these reactions include various substituted anilines, quinones, and other derivatives depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2,3,4,5-Tetrachloro-6-phenoxyaniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 2,3,4,5-Tetrachloro-6-phenoxyaniline involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or pathways, depending on its structural configuration. For example, it may inhibit enzymes involved in oxidative stress pathways or interact with cellular receptors to modulate biological activities .
Comparación Con Compuestos Similares
Similar Compounds
2,3,4,5-Tetrachlorophenol: Similar in structure but lacks the phenoxy group.
Pentachloropyridine: Contains five chlorine atoms and a pyridine ring, used in similar applications.
Uniqueness
2,3,4,5-Tetrachloro-6-phenoxyaniline is unique due to the presence of both the phenoxy group and multiple chlorine atoms, which confer distinct chemical reactivity and biological activity compared to other chlorinated anilines and related compounds .
Propiedades
Fórmula molecular |
C12H7Cl4NO |
|---|---|
Peso molecular |
323.0 g/mol |
Nombre IUPAC |
2,3,4,5-tetrachloro-6-phenoxyaniline |
InChI |
InChI=1S/C12H7Cl4NO/c13-7-8(14)10(16)12(11(17)9(7)15)18-6-4-2-1-3-5-6/h1-5H,17H2 |
Clave InChI |
ZUMRAASOHVUGRC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


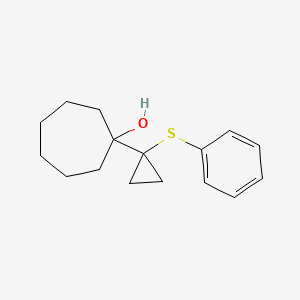
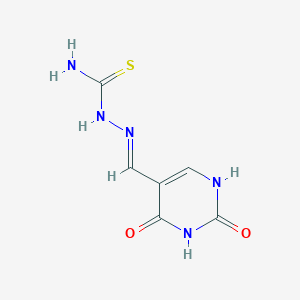
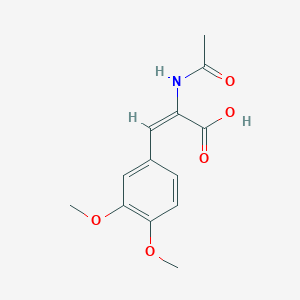
![(4AS,11BS)-11B-Benzyl-4A-methyl-3-oxo-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzo[A,C][7]annulen-9-YL trifluoromethanesulfonate](/img/structure/B13094425.png)
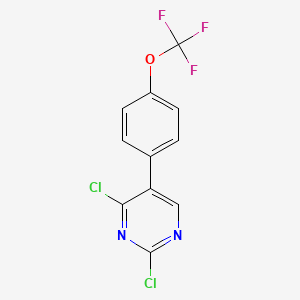
![4-[3-(2-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13094436.png)
![2-(5-((5'-Ethoxy-2-isopropyl-6-oxo-4-propyl-6H-[1,2'-bipyrimidin]-5-yl)methyl)pyridin-2-yl)-N-hydroxybenzimidamide](/img/structure/B13094439.png)
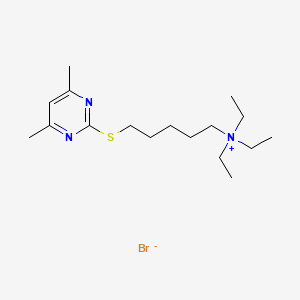
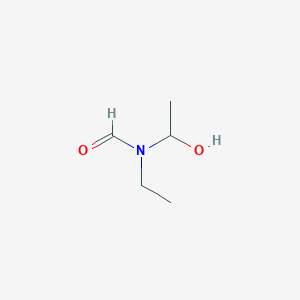
![5-bromo-1-cyclobutyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13094452.png)
